- A Convenient and General Reduction of Amides to Amines with Low-Valent Titanium, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780

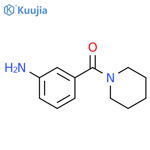

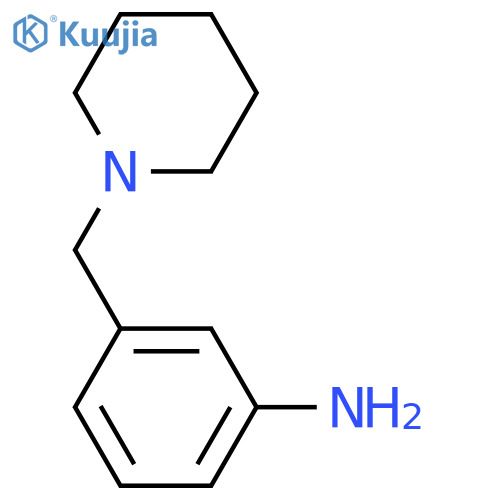

Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)

93138-55-7 structure

Nome do Produto:3-(piperidin-1-yl)methylaniline

3-(piperidin-1-yl)methylaniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-(Piperidin-1-ylmethyl)aniline

- 3-(1-Piperidylmethyl)aniline

- [3-(Piperidin-1-ylmethyl)phenyl]amine

- Benzenamine,3-(1-piperidinylmethyl)-

- C12H18N2

- 3-(PIPERIDYLMETHYL)ANILINE

- 3-(Piperidylmethyl)phenylamine

- BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-

- 3-(1-piperidinylmethyl)aniline

- 3-(PIPERIDINYLMETHYL)ANILINE

- 3-piperidinomethyl-aniline

- 3-Piperidin-1-ylmethyl-aniline

- SEJNYLBEEMVJNN-UHFFFAOYSA-N

- HMS1699N04

- 3-[(piperidin-1-yl)methyl]aniline

- 1-(3-AMINOBENZYL)PIPERIDINE

- 3-(1-Piperidinylmethyl)benzenamine (ACI)

- Piperidine, 1-(m-aminobenzyl)- (7CI)

- 3-(Piperidinomethyl)aniline

- SY002218

- DTXSID70424451

- MFCD04114502

- SCHEMBL923368

- 3-(piperidin-1-ylmethyl)aniline, AldrichCPR

- ALBB-021925

- AB18463

- BBL030221

- EN300-36760

- STL257350

- 3-(Piperidin-1-yl)methylphenylamine

- AKOS000160437

- CCG-356067

- 93138-55-7

- F8880-4654

- AS-31265

- AC-2583

- Z285162812

- 3-(piperidin-1-yl)methylaniline

-

- MDL: MFCD04114502

- Inchi: 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2

- Chave InChI: SEJNYLBEEMVJNN-UHFFFAOYSA-N

- SMILES: NC1C=C(CN2CCCCC2)C=CC=1

Propriedades Computadas

- Massa Exacta: 190.14700

- Massa monoisotópica: 190.147

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 2

- Complexidade: 164

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 29.3

- XLogP3: 2.5

Propriedades Experimentais

- Cor/Forma: No data avaiable

- Densidade: 1.068

- Ponto de Fusão: 106 °C

- Ponto de ebulição: 312.3℃ at 760 mmHg

- Ponto de Flash: 128°C

- Índice de Refracção: 1.589

- PSA: 29.26000

- LogP: 2.77380

- Pressão de vapor: No data available

3-(piperidin-1-yl)methylaniline Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: Irritant

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Código da categoria de perigo: 36

- Instrução de Segurança: 26

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at 4 ° C, -4 ° C is better

- Classe de Perigo:IRRITANT

3-(piperidin-1-yl)methylaniline Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(piperidin-1-yl)methylaniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002218-5g |

3-(1-Piperidylmethyl)aniline |

93138-55-7 | >95% | 5g |

¥850.00 | 2024-07-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-5g |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 5g |

¥1589.0 | 2021-09-08 | ||

| abcr | AB216762-10 g |

3-(1-Piperidinylmethyl)aniline; 95% |

93138-55-7 | 10g |

€255.40 | 2023-05-20 | ||

| Enamine | EN300-36760-0.05g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-36760-0.25g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-36760-0.5g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.5g |

$24.0 | 2025-03-21 | |

| Enamine | EN300-36760-2.5g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 2.5g |

$77.0 | 2025-03-21 | |

| TRC | B448885-100mg |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 100mg |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-1g |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 1g |

¥529.0 | 2021-09-08 | ||

| Life Chemicals | F8880-4654-1g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95% | 1g |

$32.0 | 2023-09-06 |

3-(piperidin-1-yl)methylaniline Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Magnesium , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C

1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referência

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 3 atm, 45 - 50 °C

Referência

- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux

Referência

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; rt; heated; 15 min, rt

Referência

- Preparation of indole amino acid derivatives as somatostatin agonists or antagonists, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Dimethylamine , Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 18 h, rt; 10 h, rt

Referência

- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines, ARKIVOC (Gainesville, 2008, (6), 78-83

Método de produção 7

Condições de reacção

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 3 h, rt → reflux

Referência

- Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 30 - 60 min, rt

Referência

- Preparation of hydrazonodiaminopyrazoles with antiproliferative activity., United States, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 1 h, reflux

Referência

- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents, Bioorganic & Medicinal Chemistry, 2016, 24(2), 179-190

Método de produção 10

Condições de reacção

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux

Referência

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referência

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 15 min, rt

Referência

- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

Referência

- Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions, World Intellectual Property Organization, , ,

3-(piperidin-1-yl)methylaniline Raw materials

3-(piperidin-1-yl)methylaniline Preparation Products

3-(piperidin-1-yl)methylaniline Literatura Relacionada

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Piperidinas N-benzilpiperidinas

- Solventes e Químicos Orgânicos Compostos Orgânicos Aminas/Sulfonamidas

- Solventes e Químicos Orgânicos Compostos Orgânicos

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Piperidinas Bencilopiperidinas N-benzilpiperidinas

93138-55-7 (3-(piperidin-1-yl)methylaniline) Produtos relacionados

- 29608-05-7(4-[(piperidin-1-yl)methyl]aniline)

- 848501-96-2(Methyl 4,6-dichloroquinoline-2-carboxylate)

- 143879-64-5(5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile)

- 120716-83-8(N-Methoxydimethylamine hydrochloride)

- 1049339-34-5(3-(4-ethoxyphenyl)-6-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyridazine)

- 2580223-45-4(2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid)

- 2166665-57-0(trans-1-(tert-butoxycarbonylamino)-3-methoxy-cyclobutanecarboxylic acid)

- 1176557-18-8(2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile)

- 895468-09-4(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide)

- 1361771-40-5(5-Chloro-4-(2,4-dichlorophenyl)-2-fluoropyridine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline

Pureza:99%

Quantidade:5g

Preço ($):327.0